5-Chloro-2,4-difluorobenzoic acid
Overview
Description
5-Chloro-2,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H3ClF2O2 . It is an important intermediate in medicinal compounds and pesticides .
Synthesis Analysis
This compound can be synthesized from commercially available compounds through a sequence of reactions involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The molecular structure of this compound has been investigated using experimental techniques such as FT-IR, FT-Raman, and UV, as well as quantum chemical calculations . More detailed information about its structure can be found on various chemical databases .Physical and Chemical Properties Analysis
This compound is a solid substance . Its predicted boiling point is 272.6±35.0 °C, and its predicted density is 1.573±0.06 g/cm3 . The compound should be stored in a dry room at room temperature .Scientific Research Applications
Analytical Methods
5-Chloro-2,4-difluorobenzoic acid and its related compounds are analyzed using liquid chromatography. This method is particularly useful in identifying unique isomeric impurities in commercially produced compounds. For instance, 2-Chloro-4,5-difluorobenzoic acid (CDFBA), closely related to this compound, has been effectively separated and analyzed using this technique, highlighting the method's precision and reliability for analyzing such compounds (Elrod et al., 1993).
Synthesis of Related Compounds
Synthesis of related compounds, such as 4-Chloro-2,5-difluorobenzoic acid and 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, utilizes this compound as a key intermediate. These syntheses involve various reactions like Sandmeyer reaction, bromination, Grignard reaction, nitration, and esterification. Such synthetic methods are crucial in the production of antimicrobial drugs and other pharmaceutical applications (Zhao, 2011), (Zhang et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
The mode of action of 5-Chloro-2,4-difluorobenzoic acid is largely dependent on the specific chemical reactions it is involved in. For instance, it is known to participate in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, this compound would interact with organoboron reagents and a palladium catalyst to form new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it is involved in. For instance, in the context of Suzuki–Miyaura cross-coupling reactions, this compound would contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Chloro-2,4-difluorobenzoic acid are not well-studied. It is known that the compound can participate in various biochemical reactions. Unfortunately, specific enzymes, proteins, or other biomolecules that this compound interacts with are not currently known .
Cellular Effects
It is not currently known how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is not currently known how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not currently known .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently known .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently known .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .
Properties
IUPAC Name |
5-chloro-2,4-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBQLSVFGIFOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564923 | |
Record name | 5-Chloro-2,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130025-33-1 | |
Record name | 5-Chloro-2,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2,4-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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